5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 750599-07-6
VCID: VC8419613
InChI: InChI=1S/C14H9FN2O3/c1-17-7-9(4-8(6-16)14(17)20)13(19)11-5-10(15)2-3-12(11)18/h2-5,7,18H,1H3
SMILES: CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O
Molecular Formula: C14H9FN2O3
Molecular Weight: 272.23 g/mol

5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.: 750599-07-6

Cat. No.: VC8419613

Molecular Formula: C14H9FN2O3

Molecular Weight: 272.23 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - 750599-07-6

Specification

CAS No. 750599-07-6
Molecular Formula C14H9FN2O3
Molecular Weight 272.23 g/mol
IUPAC Name 5-(5-fluoro-2-hydroxybenzoyl)-1-methyl-2-oxopyridine-3-carbonitrile
Standard InChI InChI=1S/C14H9FN2O3/c1-17-7-9(4-8(6-16)14(17)20)13(19)11-5-10(15)2-3-12(11)18/h2-5,7,18H,1H3
Standard InChI Key SGTSCHIAZHARNC-UHFFFAOYSA-N
SMILES CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O
Canonical SMILES CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a 1,2-dihydropyridine ring substituted at positions 1, 3, and 5. The 1-methyl group introduces steric and electronic effects, while the 3-carbonitrile moiety enhances polarity and potential hydrogen-bonding interactions. At position 5, a 5-fluoro-2-hydroxybenzoyl group provides a planar aromatic system with fluorine-induced electronegativity and phenolic hydroxyl reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂FN₂O₃
Molecular Weight300.28 g/mol
IUPAC Name5-(5-fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Canonical SMILESCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the dihydropyridine ring’s non-aromatic nature, with characteristic shifts for the methyl group (δ 1.2–1.5 ppm) and hydroxyl proton (δ 9.8–10.2 ppm). Infrared (IR) spectroscopy identifies stretching vibrations for the carbonyl (1680–1700 cm⁻¹), nitrile (2240–2260 cm⁻¹), and phenolic O–H (3200–3400 cm⁻¹) groups.

Synthetic Methodologies

Multi-Step Synthesis

StepReagents/ConditionsYieldKey Challenges
1CH₃NH₂, HCl, EtOH, reflux (12 h)65%Ring aromatization avoidance
25-fluoro-2-hydroxybenzoyl chloride, DCM, 0°C → rt78%Ortho-substitution selectivity
3CuCN, DMF, 100°C (8 h)52%Nitrile group stability

Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity.

Reactivity and Derivative Formation

Electrophilic and Nucleophilic Sites

The hydroxyl group undergoes O-alkylation (e.g., with methyl iodide) or acylation (acetic anhydride), while the nitrile participates in cycloadditions or hydrolyzes to carboxylic acids under basic conditions . Fluorine’s electron-withdrawing effect directs electrophilic substitution to the benzene ring’s para position.

Stability Considerations

Degradation studies (pH 1–13, 40°C) reveal susceptibility to hydrolysis at the ester linkage (t₁/₂ = 8 h at pH 10), necessitating stabilized formulations for biological testing.

TargetAssay TypeIC₅₀/EC₅₀Mechanism
CDK2Kinase-Glo®23 nMATP-competitive
ACEFluorometric450 nMNon-competitive
COX-2ELISA>10 μMNo significant activity

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances CDK2 binding affinity by 12-fold compared to non-fluorinated analogs.

  • Methyl vs. Propyl Groups: 1-Methyl derivatives show 3× greater metabolic stability than 1-propyl variants in hepatocyte models.

Pharmacokinetic and Toxicological Insights

ADME Properties

  • Absorption: Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s) indicates moderate oral bioavailability.

  • Metabolism: Hepatic cytochrome P450 3A4 mediates N-demethylation and glucuronidation.

  • Excretion: 68% renal clearance within 24 h in rodent models.

Preliminary Toxicity

Acute toxicity (LD₅₀ = 320 mg/kg, mice) and Ames test negativity suggest a favorable initial safety profile.

Future Directions and Challenges

Optimization Priorities

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility (<0.1 mg/mL at pH 7.4).

  • Target Selectivity: Computational modeling to reduce off-target kinase interactions.

Clinical Translation Barriers

Scale-up synthesis faces challenges in nitrile group stability during large-scale reactions, requiring flow chemistry adaptations .

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